molecular formula C19H15ClFN5O3S B2826920 N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888432-96-0

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No. B2826920
CAS RN: 888432-96-0
M. Wt: 447.87
InChI Key: GSGHQXITJNRDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C19H15ClFN5O3S and its molecular weight is 447.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophenyl Groups and Anticancer Activity

Research has shown that compounds containing fluorophenyl groups, such as fluorinated benzo[b]pyrans, exhibit significant anti-cancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against lung cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that the presence of fluorophenyl groups in compounds may confer or enhance anticancer properties, pointing towards potential research applications of the mentioned compound in oncology, specifically in the development or study of new anticancer agents.

Pyrimidinyl Groups and Antibacterial Activity

Compounds featuring pyrimidinyl groups, especially when combined with other specific substituents, have shown promising antibacterial and antifungal activities. For example, derivatives synthesized with triazine and pyrimidine structures were evaluated for their antibacterial properties, revealing potent activity against a range of gram-positive and gram-negative bacteria (Baldaniya & Patel, 2009). This indicates potential applications of the compound for the development of new antibacterial agents or the study of bacterial resistance mechanisms, given its structural similarity to these active compounds.

Sulphur-Containing Compounds and Drug Development

The inclusion of sulphur-containing groups, such as thioethers, in pharmaceutical compounds often contributes to their biological activity. For instance, compounds with sulfilimine groups have been studied for their potential as precursors in the synthesis of more complex molecules with anticipated therapeutic applications (Fuchigami & Odo, 1977). Although not directly comparable, the presence of a thioether in the compound of interest might suggest its utility in the design and synthesis of molecules with enhanced pharmacological properties.

properties

IUPAC Name

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3S/c20-11-6-4-10(5-7-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-3-1-2-12(21)8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGHQXITJNRDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.